(R)-(+)-Terfenadine is synthesized through various chemical processes, often starting from simpler organic compounds. The compound can be derived from a series of reactions involving phenolic and aliphatic substrates. Terfenadine was originally developed by the pharmaceutical company Searle Laboratories, which is now part of Pfizer.
(R)-(+)-Terfenadine is classified as a second-generation antihistamine. This classification indicates that it has been designed to minimize central nervous system penetration, thereby reducing sedative effects compared to first-generation antihistamines. Its chemical classification includes:
The synthesis of (R)-(+)-Terfenadine typically involves several key steps, which can vary based on the specific synthetic route chosen. Common methods include:
A typical synthetic route may involve:
This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity.
(R)-(+)-Terfenadine participates in several chemical reactions that can be categorized as follows:
The stability of (R)-(+)-Terfenadine in different solvents and under varying pH levels has been studied extensively, revealing insights into its degradation pathways.
(R)-(+)-Terfenadine exerts its pharmacological effects primarily through selective antagonism of the histamine H1 receptor. The mechanism involves:
Studies have shown that (R)-(+)-Terfenadine has a higher binding affinity for H1 receptors compared to first-generation antihistamines, contributing to its reduced sedative effects.
Relevant analyses have confirmed these properties through various spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.
In scientific research, (R)-(+)-Terfenadine continues to be studied for:
Despite its withdrawal from widespread clinical use, (R)-(+)-Terfenadine remains a significant compound in pharmacological studies focusing on antihistamines and their mechanisms of action.
(R)-(+)-Terfenadine acts as a potent, peripherally selective inverse agonist at the histamine Histamine 1 receptor. Its piperidine-butyl-hydroxydiphenylmethyl structure enables competitive displacement of histamine from the Histamine 1 receptor binding pocket, suppressing edema, pruritus, and vasodilation in allergic responses. The compound’s lipophobic tert-butylphenyl group restricts blood-brain barrier penetration, minimizing central nervous system sedation—a key advantage over first-generation antihistamines [1] [4]. Enantiomeric specificity influences binding kinetics: The (R)-(+) configuration exhibits marginally higher Histamine 1 receptor affinity than its (S)-(-) counterpart due to optimized hydrophobic interactions with transmembrane domain 3 of the receptor [5]. Unlike its active metabolite fexofenadine (carboxylate derivative), (R)-(+)-terfenadine itself directly antagonizes Histamine 1 receptors without requiring metabolic activation [1] [7].
(R)-(+)-Terfenadine inhibits critical cardiac potassium channels independent of Histamine 1 receptor activity:
Table 1: Ion Channel Blockade by (R)-(+)-Terfenadine
Ion Channel | IC₅₀ Value | Functional Consequence | Experimental Model |
---|---|---|---|
human ether-a-go-go-related gene | 0.2–0.5 μM | Delayed rectifier potassium current suppression | Human embryonic kidney cells |
G protein-activated inwardly rectifying potassium channel 1 | 1.2 μM | Reduced potassium conductance | Insulinoma cell patches |
Adenosine triphosphate-sensitive potassium | 3.0 μM | Action potential prolongation | Kir6.2Δ26 COS-7 cells |
Mechanistically:
(R)-(+)-Terfenadine exhibits signal transducer and activator of transcription 3-dependent antitumor activity in colorectal cancer models:
(R)-(+)-Terfenadine disrupts kinase networks upstream of proliferative signaling:
Table 2: Kinase Modulation by (R)-(+)-Terfenadine
Target | Effect | Downstream Impact | Validation Method |
---|---|---|---|
Janus kinase 2 | Phosphorylation inhibition (IC₅₀ ~15 μM) | Signal transducer and activator of transcription 3 inactivation | Immunoblot/AG490 co-treatment |
Mitogen-activated protein kinase kinase | Reduced complexation with β-arrestin 2 | Extracellular signal-regulated kinase 1/2 suppression | Co-immunoprecipitation |
Protein kinase C | Substrate phosphorylation inhibition | Mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway attenuation | Phosphosubstrate antibody |
Key mechanisms:
(R)-(+)-Terfenadine induces mitochondrial apoptosis through multi-target modulation:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: